molecular formula C16H16ClNO6S B2636162 4-((1-((5-chloro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one CAS No. 1798512-49-8

4-((1-((5-chloro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one

Cat. No.: B2636162
CAS No.: 1798512-49-8
M. Wt: 385.82
InChI Key: AGQNFUKLGQKSHM-UHFFFAOYSA-N
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Description

This compound features a pyran-2-one core substituted at the 4-position with a sulfonylazetidine moiety and at the 6-position with a methyl group. The azetidine ring is further functionalized with a 5-chloro-2-methoxyphenylsulfonyl group. Pyran-2-one derivatives are known for their diverse biological activities, including kinase inhibition and antimicrobial properties . The sulfonylazetidine group may enhance binding affinity to enzymatic targets, as seen in structurally related kinase inhibitors . The chloro and methoxy substituents on the phenyl ring likely influence lipophilicity and metabolic stability, critical factors in drug design.

Properties

IUPAC Name

4-[1-(5-chloro-2-methoxyphenyl)sulfonylazetidin-3-yl]oxy-6-methylpyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO6S/c1-10-5-12(7-16(19)23-10)24-13-8-18(9-13)25(20,21)15-6-11(17)3-4-14(15)22-2/h3-7,13H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGQNFUKLGQKSHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CN(C2)S(=O)(=O)C3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-((5-chloro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable amine and an epoxide under basic conditions.

    Sulfonylation: The azetidine intermediate is then reacted with 5-chloro-2-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the sulfonyl group.

    Coupling with Pyranone: The final step involves coupling the sulfonylated azetidine with 6-methyl-2H-pyran-2-one using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability, as well as advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((1-((5-chloro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the sulfonyl group to a sulfide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

Biologically, the compound may exhibit interesting pharmacological properties due to its structural features. It could be investigated for potential activity against various biological targets, including enzymes and receptors.

Medicine

In medicinal chemistry, 4-((1-((5-chloro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one could be explored for its potential as a therapeutic agent. Its ability to interact with biological molecules makes it a candidate for drug development.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-((1-((5-chloro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The sulfonyl group could play a key role in binding to the target, while the azetidine and pyranone moieties might influence the compound’s overall bioactivity and pharmacokinetics.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on shared motifs: pyranone cores, sulfonylazetidine groups, and halogenated aryl substituents. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons

Compound Name/ID Core Structure Key Substituents Potential Biological Relevance Reference
4-((1-((5-Chloro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one (Target) Pyran-2-one - 6-Methyl
- 4-Sulfonylazetidine (5-Cl-2-MeO-phenyl)
Kinase inhibition, antimicrobial Hypothetical
3-((((2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)... (Compound 9, ) Tetrahydrofuran - Sulfur-linked pyrimidinone
- Terpene-derived thioether
Nucleotide analog synthesis
5-[2-(4-Chlorophenyl)-2-oxidanylidene-ethyl]sulfanyl-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-3-one Imidazo-quinazolinone - 4-Chlorophenyl sulfanyl
- Isopropyl substituent
Anticancer, kinase modulation
6-((4-Methylpyrimidin-2-yl)oxy)-2-azaspiro[3.3]heptane () Azaspiroheptane - 4-Methylpyrimidinyloxy Unknown; potential CNS activity

Key Observations:

Pyranone vs. Pyranones are often associated with kinase inhibition (e.g., CDK inhibitors), while imidazo-quinazolinones are explored for anticancer activity .

Sulfonylazetidine vs. Sulfanyl Groups :

  • The sulfonylazetidine in the target may confer stronger hydrogen-bonding capabilities compared to the sulfanyl group in ’s compound, enhancing target selectivity .
  • Azetidine’s ring strain and rigidity could improve conformational stability during receptor binding, a feature absent in linear sulfanyl chains .

Halogenated Aryl Substituents :

  • The 5-chloro-2-methoxyphenyl group in the target is structurally distinct from the 4-chlorophenyl group in . The methoxy group may reduce oxidative metabolism compared to purely halogenated analogs .

Biological Activity

4-((1-((5-chloro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is a synthetic compound with potential biological activity. Its unique structure, characterized by a sulfonyl group and azetidine moiety, suggests various pharmacological applications, including antibacterial, anticancer, and enzyme inhibition properties. This article reviews the biological activity of this compound, supported by recent research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

Property Details
IUPAC Name 4-[1-(5-chloro-2-methoxyphenyl)sulfonylazetidin-3-yl]oxy-6-methylpyran-2-one
Molecular Formula C16H16ClNO6S
Molecular Weight 398.9 g/mol

The mechanism of action for this compound is believed to involve interaction with specific biological targets, such as enzymes or receptors. The sulfonyl group may facilitate binding to these targets, while the azetidine and pyranone structures could enhance the compound's bioactivity and pharmacokinetics.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For example, studies have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Similar sulfonamide derivatives have demonstrated strong inhibitory effects against urease and acetylcholinesterase, with IC50 values suggesting potent activity . This property could be beneficial in treating conditions like urinary tract infections or Alzheimer's disease.

Anticancer Potential

In vitro studies have suggested that compounds with similar structures may possess anticancer properties. The ability to inhibit cell proliferation and induce apoptosis in cancer cell lines has been reported . Further research is necessary to explore the specific effects of this compound on cancer cells.

Case Studies

  • Antibacterial Screening : A series of synthesized compounds bearing sulfonamide groups were tested against multiple bacterial strains. The results indicated that compounds with similar structures to this compound showed varying degrees of antibacterial activity, particularly against Salmonella typhi .
  • Enzyme Inhibition Study : A study focused on the enzyme inhibition properties of sulfonamide derivatives found that several compounds exhibited strong inhibitory activity against urease, with some achieving IC50 values as low as 0.63 µM . This suggests that modifications in the structure could enhance inhibitory potency.

Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing biological activity. For instance, variations in the substituents on the azetidine ring significantly influenced antibacterial and enzyme inhibition activities .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-((1-((5-chloro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via sulfonylation of the azetidine ring followed by nucleophilic substitution. Key steps include:

  • Sulfonylation : React 5-chloro-2-methoxybenzenesulfonyl chloride with azetidin-3-ol under basic conditions (e.g., NaH in THF) to form the sulfonamide intermediate.
  • Coupling : Use Mitsunobu conditions (DIAD, PPh₃) to attach the 6-methyl-2H-pyran-2-one moiety via an ether linkage.
  • Optimization : Monitor reaction progress with TLC and adjust temperature (40–60°C) to suppress side reactions like hydrolysis of the sulfonamide group. Purify via silica gel chromatography (EtOAc/hexane gradient). For reproducibility, validate yields using 1H NMR^{1}\text{H NMR} integration and compare with literature protocols .

Q. How can the molecular structure and purity of this compound be validated post-synthesis?

  • Methodological Answer :

  • Spectroscopy : Use 1H NMR^{1}\text{H NMR} to confirm the presence of characteristic peaks (e.g., methoxy singlet at δ 3.8–4.0 ppm, pyranone carbonyl at δ 165–170 ppm in 13C NMR^{13}\text{C NMR}).
  • Mass Spectrometry : High-resolution ESI-MS should match the exact mass (e.g., calculated for C16H16ClNO6S\text{C}_{16}\text{H}_{16}\text{ClNO}_6\text{S}: [M+H]+^+ 402.0412).
  • HPLC : Achieve >95% purity using a C18 column (acetonitrile/water + 0.1% TFA). Compare retention times with standards .

Advanced Research Questions

Q. What crystallographic challenges arise during structural analysis, and how can they be addressed?

  • Methodological Answer :

  • Crystal Growth : Slow evaporation from DCM/MeOH (1:1) at 4°C often yields suitable single crystals. If twinning occurs, use SHELXL for refinement (TWIN/BASF commands) .
  • Hydrogen Bonding : Analyze intermolecular interactions using Mercury software. The sulfonyl group may form C–H···O bonds with adjacent pyranone rings, as seen in related sulfonamide crystals .
  • Disorder : For flexible azetidine rings, apply PART/ISOR restraints in SHELXL to model thermal motion .

Q. How do solvent polarity and hydrogen-bonding interactions influence the compound’s stability in solution?

  • Methodological Answer :

  • Stability Assay : Conduct accelerated degradation studies in DMSO, MeOH, and water (pH 7.4) at 37°C. Monitor via HPLC.
  • Hydrogen Bonding : Polar aprotic solvents (e.g., DMF) stabilize the sulfonamide group via solvation, reducing hydrolysis. In aqueous buffers, intramolecular H-bonds between the sulfonyl oxygen and pyranone carbonyl may slow degradation .

Q. How should researchers resolve contradictions in biological activity data across different assays?

  • Methodological Answer :

  • Assay Validation : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and control for solvent effects (DMSO <0.1%).
  • Data Normalization : Use Z-factor analysis to quantify assay robustness. Discrepancies in IC50_{50} values may arise from differences in membrane permeability or off-target effects. Cross-validate with SPR or ITC binding studies .

Q. What computational strategies are effective for predicting the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • LogP/D Solubility : Use Schrödinger’s QikProp or SwissADME. The methoxy and sulfonyl groups reduce LogP (~2.1), favoring aqueous solubility but limiting blood-brain barrier penetration.
  • Metabolism : Simulate CYP3A4/2D6 interactions with AutoDock Vina. The azetidine ring is prone to oxidative metabolism; introduce steric hindrance (e.g., methyl groups) to improve metabolic stability .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response data in enzymatic inhibition studies?

  • Methodological Answer :

  • Curve Fitting : Use nonlinear regression (GraphPad Prism) with the Hill equation (Y=Bottom+(TopBottom)/(1+10(LogIC50X)Hill Slope)Y = \text{Bottom} + (\text{Top} - \text{Bottom}) / (1 + 10^{(\text{LogIC}_{50} - X) \cdot \text{Hill Slope}})).
  • Outlier Handling : Apply Grubbs’ test (α=0.05) to exclude anomalies. Replicate experiments (n≥3) to ensure R2>0.95R^2 > 0.95 .

Q. How can researchers design robust structure-activity relationship (SAR) studies for derivatives of this compound?

  • Methodological Answer :

  • Scaffold Modification : Prioritize substitutions on the pyranone ring (C6 methyl) and sulfonamide aryl group. Synthesize 10–15 analogs with varying electron-withdrawing/donating groups.
  • Data Correlation : Use PCA or PLS regression to link structural descriptors (Hammett σ, molar refractivity) with activity. Validate models with leave-one-out cross-validation .

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